![molecular formula C16H17N3O3 B4670646 butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B4670646.png)
butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate
Overview
Description
Butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. BPB is a white crystalline powder that is soluble in organic solvents and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Scientific Research Applications
Butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate has been widely used in scientific research due to its diverse applications. butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate has been shown to selectively inhibit PTP1B, a phosphatase that is implicated in the development of insulin resistance and type 2 diabetes. butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate has also been used as a fluorescent probe to monitor protein-protein interactions and to study the dynamics of membrane proteins.
Mechanism of Action
Butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate inhibits PTP1B by binding to the active site of the enzyme and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1). This results in the activation of downstream signaling pathways, including the PI3K/Akt pathway, which is involved in glucose uptake and metabolism. butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate has also been shown to modulate the activity of other PTPs, including SHP-2 and TC-PTP, which are involved in cancer and inflammation, respectively.
Biochemical and Physiological Effects:
butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate has also been shown to have anti-inflammatory and anti-cancer properties. butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate has been used to study the role of PTPs in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.
Advantages and Limitations for Lab Experiments
Butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate is a potent and selective inhibitor of PTP1B, which makes it an attractive tool for studying the role of this enzyme in cellular signaling pathways. butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate is also a fluorescent probe, which can be used to monitor protein-protein interactions and to study the dynamics of membrane proteins. However, butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate in scientific research. butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate could be used to study the role of PTPs in the development of cancer and inflammation. butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate could also be used to develop new therapies for obesity and diabetes by targeting PTP1B. butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate could be modified to improve its solubility and bioavailability, which would enhance its therapeutic potential. Finally, butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate could be used to study the dynamics of membrane proteins in living cells, which would provide new insights into cellular signaling pathways.
properties
IUPAC Name |
butyl 4-(pyrazine-2-carbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-3-10-22-16(21)12-4-6-13(7-5-12)19-15(20)14-11-17-8-9-18-14/h4-9,11H,2-3,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVJHVZEMKOIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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